molecular formula C9H9ClO2 B1334184 3-Methoxy-4-methylbenzoyl chloride CAS No. 87808-44-4

3-Methoxy-4-methylbenzoyl chloride

Cat. No.: B1334184
CAS No.: 87808-44-4
M. Wt: 184.62 g/mol
InChI Key: BQJLTBKKFLTXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-methoxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: The compound can be reduced to 3-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-methoxy-4-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Substitution: 3-Methoxy-4-methylbenzamide, 3-methoxy-4-methylbenzoate esters.

    Reduction: 3-Methoxy-4-methylbenzyl alcohol.

    Oxidation: 3-Methoxy-4-methylbenzoic acid.

Scientific Research Applications

3-Methoxy-4-methylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to prepare benzoyl derivatives with potential therapeutic properties. In the field of materials science, it is employed in the synthesis of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various chemical transformations. The methoxy and methyl substituents on the benzene ring influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Benzoyl chloride: The parent compound, lacking the methoxy and methyl substituents.

    3-Methoxybenzoyl chloride: Similar structure but without the methyl group.

    4-Methylbenzoyl chloride: Similar structure but without the methoxy group.

Comparison: 3-Methoxy-4-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. The methoxy group is an electron-donating group, which increases the nucleophilicity of the compound, while the methyl group provides steric hindrance, influencing the overall reactivity.

Properties

IUPAC Name

3-methoxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLTBKKFLTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (60.17 mmol) of 3-methoxy-4-methylbenzoic acid, 15 ml (210 mmol) of thionyl chloride and 10 ml of toluene was stirred at reflux for 2 hours. The solvents were then evaporated and the residue was distilled bulb-to-bulb at 60°-70° C. at a pressure of 0.04 mm of Hg to give the title compound as a colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-methylbenzoyl chloride
Reactant of Route 3
3-Methoxy-4-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.